molecular formula C12H9NO3 B15068219 6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one

6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one

Katalognummer: B15068219
Molekulargewicht: 215.20 g/mol
InChI-Schlüssel: USBRXKRFIPTWNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is a heterocyclic compound that belongs to the furoquinoline family. This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one typically involves the reaction of 3-coumarinoyl methyl pyridinium bromide salts with 2-acetyl-furo[2,3-b]quinoline in the presence of sodium acetate in refluxing acetic acid . This method allows for the efficient formation of the desired furoquinoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen functionalities.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in cellular processes.

    Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties compared to other furoquinoline derivatives. These substitutions can influence its reactivity, solubility, and interaction with biological targets.

Eigenschaften

Molekularformel

C12H9NO3

Molekulargewicht

215.20 g/mol

IUPAC-Name

6-hydroxy-9-methylfuro[2,3-b]quinolin-4-one

InChI

InChI=1S/C12H9NO3/c1-13-10-3-2-7(14)6-9(10)11(15)8-4-5-16-12(8)13/h2-6,14H,1H3

InChI-Schlüssel

USBRXKRFIPTWNC-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)O)C(=O)C3=C1OC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.